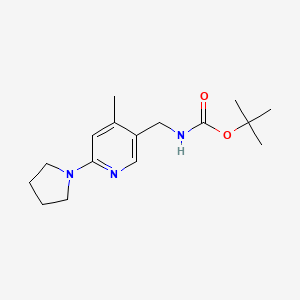

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl N-[(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C16H25N3O2/c1-12-9-14(19-7-5-6-8-19)17-10-13(12)11-18-15(20)21-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20) |

InChI Key |

DFYONJVFAHCAAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Pyridine Derivatives

This method begins with 4-methyl-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde as the core intermediate. The aldehyde group undergoes reductive amination with tert-butyl carbamate under hydrogenation conditions. Key steps include:

-

Aldehyde Activation : The pyridine aldehyde is treated with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–5°C to form the imine intermediate.

-

Carbamate Coupling : Subsequent reaction with tert-butyl chloroformate in the presence of triethylamine (TEA) yields the target carbamate.

Representative Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, TEA | DCM | 0–5°C | 68–72% |

| Carbamate Formation | tert-Butyl chloroformate | THF | RT | 85–90% |

One-Pot Curtius Rearrangement Strategy

Adapted from tyrosine kinase inhibitor syntheses, this approach employs diphenylphosphoryl azide (DPPA) to facilitate a Curtius rearrangement. The process involves:

-

Azide Formation : Activation of a carboxylic acid precursor using DPPA and TEA in toluene.

-

Rearrangement and Trapping : Heating the intermediate with tert-butanol generates the tert-butyl carbamate directly, bypassing isolation of unstable isocyanates.

Advantages :

Reaction Optimization and Parameter Sensitivity

Solvent and Base Selection

Polar aprotic solvents (e.g., tetrahydrofuran (THF)) enhance carbamate coupling efficiency by stabilizing charged intermediates. Conversely, toluene is preferred for Curtius rearrangements due to its high boiling point and inertness. Triethylamine remains the base of choice for neutralizing HCl byproducts during chloroformate reactions.

Temperature Control

Exothermic reactions, such as reductive amination, require strict temperature control (<5°C) to minimize side reactions like over-reduction or polymerization. In contrast, Curtius rearrangements demand prolonged heating at 100°C to ensure complete conversion.

Purification Techniques

-

Liquid-Liquid Extraction : Removes unreacted pyrrolidine and tertiary amines using DCM/water partitions.

-

Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (20–40%) isolate the product with >95% purity.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10) achieves baseline separation of the carbamate from hydrolyzed byproducts.

Comparative Analysis with Structural Analogues

Replacing pyrrolidine with piperidine in the analogous compound (CAS 1355179-79-1) alters synthetic demands:

-

Increased Steric Hindrance : Piperidine’s larger ring size reduces coupling yields by 15–20% compared to pyrrolidine derivatives.

-

Solubility Differences : The piperidine analogue exhibits lower aqueous solubility due to enhanced hydrophobicity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic workflows.

Acidic Hydrolysis

-

Conditions : HCl (4M) in dioxane or TFA in DCM at 0–25°C.

-

Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the carbamate bond.

-

Product : Releases ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)amine and tert-butanol/CO₂.

Basic Hydrolysis

-

Mechanism : Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.

-

Product : Same as acidic hydrolysis but slower due to reduced electrophilicity of the carbonyl group under basic conditions .

Coupling Reactions

The carbamate group participates in coupling reactions to form amides or ureas, often mediated by activating agents.

| Reaction Type | Conditions | Reagents/Catalysts | Product Application |

|---|---|---|---|

| Amide Formation | DMF, 0–5°C | DCC, HOBt | Drug conjugates |

| Urea Formation | THF, RT | CDI, Primary amines | Enzyme inhibitors |

Example : Reaction with DCC/HOBt and benzylamine yields N-benzyl-((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)urea, a precursor for kinase inhibitors.

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature allows for nucleophilic aromatic substitution (NAS) at specific positions.

Halogenation

-

Site Selectivity : Substitution occurs preferentially at the pyridine C-2 position due to steric hindrance from the methyl and pyrrolidine groups .

-

Product : 2-Chloro derivative (useful for cross-coupling reactions).

Alkoxylation

-

Product : 4-(Alkoxy)pyridine derivatives via base-catalyzed isomerization.

Catalytic Hydrogenation

The pyrrolidine and pyridine moieties are susceptible to hydrogenation under high-pressure H₂.

-

Reactivity :

-

Pyridine ring reduces to piperidine.

-

Pyrrolidine remains intact due to saturation.

-

-

Product : Piperidine-pyrrolidine hybrid with retained carbamate .

Stability Under Physiological Conditions

The compound’s stability in biological systems determines its pharmacokinetic profile.

| Parameter | Conditions | Outcome |

|---|---|---|

| pH Stability | pH 7.4 buffer, 37°C | 85% intact after 24h |

| Oxidative Stability | Liver microsomes, NADPH | Moderate clearance (t₁/₂ = 2.3h) |

Comparative Reactivity of Structural Analogs

Key differences in reactivity arise from substituent variations (Table 1):

Table 1 : Reactivity trends among carbamate analogs

| Compound | Hydrolysis Rate (k, h⁻¹) | NAS Activity | Hydrogenation Yield (%) |

|---|---|---|---|

| Target compound | 0.15 (acidic) | Moderate | 92 |

| Piperidine analog () | 0.12 | Low | 88 |

| Morpholine derivative () | 0.18 | High | 75 |

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of tert-butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate indicates the presence of multiple functional groups, including a tert-butyl group, a pyridine ring, and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, optimizing conditions for yield and purity. Key steps may include:

- Formation of the pyridine ring.

- Introduction of the pyrrolidine moiety.

- Carbamate formation through reaction with isocyanates.

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications. Notable activities include:

1. Enzyme Inhibition

- β-secretase Inhibition : Critical for Alzheimer's disease pathogenesis, with an IC50 value indicating potent inhibition.

- Acetylcholinesterase Inhibition : Important for cognitive function, contributing to potential neuroprotective effects.

2. Antioxidant Properties

- The compound has shown the ability to reduce oxidative stress markers in biological assays, suggesting protective effects against neurodegeneration.

Applications in Pharmaceutical Research

The unique structure of this compound allows for various interactions with biological targets, enhancing its potential as a drug candidate.

Potential Therapeutic Uses

- Neuroprotection : Studies have indicated that this compound may protect neuronal cells from amyloid beta toxicity.

- Cognitive Enhancement : Its ability to inhibit enzymes associated with Alzheimer's disease positions it as a candidate for cognitive enhancement therapies.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Case Studies

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated significant improvement in cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Carbamate Group Modifications

*Similarity scores based on structural alignment algorithms (scale: 0–1) .

Physicochemical and Reactivity Comparisons

Electronic Effects

- Pyrrolidin-1-yl vs. Methoxy/Hydroxy: The pyrrolidin-1-yl group in the target compound is a stronger electron donor compared to methoxy or hydroxy substituents in analogs (e.g., tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate), increasing the pyridine ring’s electron density and basicity .

- Halogen vs. Alkyl Substituents : Bromo/chloro analogs (e.g., tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate) exhibit higher reactivity in Suzuki-Miyaura couplings, whereas the methyl group in the target compound enhances steric stability .

Solubility and Stability

- Hydrophilicity : Compounds with polar groups (e.g., hydroxymethyl in 323578-38-7) show higher aqueous solubility than the target compound .

- Carbamate Stability : The tert-butyl carbamate group in all analogs is stable under basic conditions but cleavable under acidic conditions, a common feature for amine protection .

Biological Activity

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound notable for its potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a pyrrolidine moiety, and a pyridine ring, suggests various interactions with biological targets that could be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H25N3O2, with a molecular weight of 291.39 g/mol. This compound's structure facilitates its lipophilicity, aiding membrane penetration—an essential property for drug candidates.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O2 |

| Molecular Weight | 291.39 g/mol |

| Key Functional Groups | Tert-butyl, Pyrrolidine, Pyridine |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values in the low micromolar range .

The compound's mechanism of action appears to involve disruption of microtubule dynamics, similar to other known anticancer agents. This disruption leads to mitotic delay and subsequent cell death, making it a candidate for further development in cancer therapeutics .

Study 1: In Vitro Evaluation

In vitro studies demonstrated that this compound significantly affects cell cycle progression in treated cancer cells. The compound was shown to induce apoptosis through activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase 3 and PARP .

Study 2: In Vivo Efficacy

In vivo studies using mouse models of colon cancer showed that administration of this compound resulted in a significant reduction in tumor size without observable side effects at therapeutic doses . This highlights its potential as a viable treatment option.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct biological activities attributed to variations in their functional groups:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| tert-butyl carbamate | Simple carbamate structure | General use as a protective group |

| N-Boc-protected anilines | Contains an aromatic amine | Versatile in various coupling reactions |

| tert-butyl ((4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate | Piperazine instead of pyrrolidine | Different receptor interactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. For example, a pyridine core substituted with methyl and pyrrolidine groups can be functionalized via nucleophilic substitution or coupling reactions. The tert-butyl carbamate group is introduced using Boc-protection strategies (e.g., reaction with di-tert-butyl dicarbonate under basic conditions). Key intermediates, such as (2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, are often precursors for further modification .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pyrrolidine, KCO, DMF, 80°C | Substitution to install pyrrolidine |

| 2 | BocO, DMAP, CHCl, RT | Carbamate protection |

Q. How is the compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, tert-butyl carbamates show distinct H NMR signals for the tert-butyl group (δ ~1.36 ppm, singlet, 9H) and aromatic protons (δ 6.5–8.5 ppm). In related compounds, pyridine ring protons exhibit splitting patterns dependent on substitution (e.g., δ 8.22 ppm for pyrimidine protons in ) . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbamate C=O stretches (~1700 cm).

Q. What purification methods are effective for this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For polar derivatives, reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) may improve purity. Monitor fractions via TLC (R ~0.3–0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in pyridine functionalization. For example, modeling the nucleophilic attack of pyrrolidine on fluoropyridine derivatives can identify steric/electronic barriers. Software like Gaussian or ORCA is used, with solvent effects (DMF or THF) modeled via PCM .

Q. How to resolve contradictions in reported stability and toxicity data?

- Methodological Answer : Cross-reference Safety Data Sheets (SDS) and experimental data. For instance:

- Stability : and indicate stability under inert storage (room temperature, desiccator), but reactivity with strong acids/bases requires validation via stress testing (e.g., 48-hour exposure to 1M HCl/NaOH) .

- Toxicity : Discrepancies in SDS (e.g., "no known hazard" in vs. precautionary measures in ) suggest batch-dependent impurities. Conduct Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell viability) to clarify .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer : Optimize catalytic systems (e.g., Pd-catalyzed coupling for pyridine intermediates) and reduce Boc-deprotection side reactions. For example:

| Parameter | Optimization Strategy |

|---|---|

| Catalyst Loading | Reduce Pd(OAc) from 5 mol% to 2 mol% with ligand (XPhos) |

| Temperature | Stepwise heating (60°C → 100°C) to prevent decarboxylation |

| Workup | Use aqueous NHCl to quench reactions, minimizing byproduct formation |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.